N-(2-bromophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4O3/c22-16-5-1-2-6-17(16)24-18(28)12-27-11-3-4-15(21(27)29)20-25-19(26-30-20)13-7-9-14(23)10-8-13/h1-11H,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSTJIXIHRXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bromophenyl group, a fluorophenyl group, and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. The presence of these functional groups may contribute to its interactions with biological macromolecules.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHBrF NO |
| Molecular Weight | 458.28 g/mol |
| CAS Number | Not readily available |
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling or metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing physiological responses.
- Interaction with Nucleic Acids : The oxadiazole and pyridine components may allow for binding to DNA or RNA, affecting gene expression.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds with similar structures. For example:
- Case Study 1 : A derivative of the oxadiazole class showed significant cytotoxicity against various cancer cell lines with IC values in the low micromolar range. This suggests that this compound may exhibit similar properties.
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties:
- Case Study 2 : Related compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones.
Structure-Activity Relationship (SAR)
Research into SAR has indicated that modifications to the bromine and fluorine substituents can significantly alter biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution of bromine with chlorine | Increased potency against certain cancer cells |
| Alteration of the fluorine position | Enhanced binding affinity to target enzymes |
Comparison with Similar Compounds
Structural and Functional Analogues
Anti-TB Candidate: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Structural Features: Shares the 4-fluorophenyl-1,2,4-oxadiazole motif but replaces the acetamide and pyridinone groups with a piperidine-carboxamide and methylphenyl group.
- Activity : Demonstrated higher binding affinity to Mycobacterium tuberculosis (Mtb) targets compared to reference compounds, with standard pharmacophoric properties (e.g., optimal logP, hydrogen-bond acceptors) .
- Key Differences: The piperidine-carboxamide may enhance solubility but reduce steric bulk compared to the bromophenyl-acetamide in the target compound. Absence of the pyridinone ring could limit interactions with pyridinone-dependent enzymes.
Patent Compound: N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine tert-butyl ester
- Structural Features: Retains the 2-oxopyridinone core but incorporates a difluorobenzoyl group, multiple fluorine substitutions, and an L-alanine ester prodrug moiety.
- Activity : Patent claims focus on synthetic routes rather than explicit biological data, though the difluorobenzoyl group suggests enhanced target binding via electronegative interactions. The alanine ester may improve oral bioavailability .
- Key Differences :
- Increased fluorine content (vs. bromine in the target compound) could alter electronic properties and metabolic stability.
- The prodrug design prioritizes absorption, unlike the target compound’s direct-acting structure.
Data Table: Comparative Analysis
Mechanistic and Stability Considerations
- Oxadiazole vs. Tetrazole: highlights another analog, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole, which uses tetrazole rings (bioisosteres for carboxylic acids) instead of oxadiazole. The target compound’s oxadiazole may offer better metabolic stability than tetrazoles, which are prone to redox reactions .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-bromophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide?
Answer: The synthesis typically involves multi-step organic reactions, including:
- 1,2,4-Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions .
- Pyridone ring construction : Pd-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, as demonstrated in analogous heterocyclic systems .
- Acetamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDC/HOBt) with the bromophenylamine derivative .
Q. Key Considerations :
Q. How is the purity and structural integrity of this compound validated?
Answer: Critical analytical techniques include:
Note : Residual solvents (e.g., DMF) should be quantified via GC-MS to meet ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Answer: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G**) with experimental NMR shifts. Adjust for solvent polarity using PCM models .
- Dynamic NMR : Probe rotational barriers of the acetamide group at variable temperatures (e.g., 25–60°C) to identify slow-exchange conformers .
- Crystallographic Validation : Use single-crystal X-ray data to anchor theoretical models, as seen in analogous bromophenyl-acetamide structures .
Example : A 0.3 ppm deviation in -NMR for the oxadiazole carbon may indicate π-stacking interactions not modeled in simulations .
Q. What strategies optimize reaction yields during 1,2,4-oxadiazole formation in this compound?
Answer: Yield optimization involves:
Q. How do substituent variations on the pyridine ring influence reactivity and bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -F) : Enhance oxadiazole stability but may reduce nucleophilic attack susceptibility .
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) hinder π-stacking, altering binding affinity in biological assays .
- Biological Implications : Fluorophenyl moieties improve metabolic stability in vitro (t > 6h in microsomal assays) .
Case Study : Replacing 4-fluorophenyl with 4-chlorophenyl in analogs reduced kinase inhibition potency by 50%, highlighting substituent specificity .
Q. What computational tools predict the biological target profile of this compound?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, VEGFR2) using PDB structures (e.g., 1M17) .
- Pharmacophore Modeling : Identify key features (e.g., oxadiazole as hydrogen bond acceptor) using Schrödinger Phase .
- ADMET Prediction : SwissADME for bioavailability (LogP < 5) and toxicity alerts (e.g., PAINS filters) .
Limitation : False positives may occur due to the compound’s flexible acetamide linker, requiring experimental validation .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data for similar bromophenyl-acetamide derivatives?
Answer:
- Polymorphism : Compare unit cell parameters (e.g., a = 10.2 Å in vs. a = 9.8 Å in ).
- Hydrogen Bonding : Discrepancies in N–H···O interactions may arise from solvent inclusion (e.g., DMSO vs. methanol) .
- Mitigation : Report crystallization conditions (solvent, temperature) and validate with PXRD to confirm phase purity .
Q. Why do NMR spectra of this compound vary across different solvent systems?
Answer:
- Solvent Polarity : DMSO-d6 induces de-shielding of oxadiazole protons (δ 8.5) vs. CDCl3 (δ 8.3) due to hydrogen bonding .
- Dynamic Effects : Rotameric equilibria of the bromophenyl group broaden signals in non-polar solvents (e.g., toluene-d8) .
Recommendation : Standardize solvent (DMSO-d6) and temperature (25°C) for reproducibility .
Methodological Challenges
Q. What are the limitations of current catalytic systems for synthesizing the pyridone core?
Answer:
- Pd Catalysts : High cost and residual metal contamination (>10 ppm) complicate pharmacological studies .
- Alternative Catalysts : Ni-based systems (e.g., NiCl/dppf) show promise but require inert atmospheres .
Future Directions : Develop heterogeneous catalysts (e.g., Pd/C) for recyclability and reduced metal leaching .
Q. How can researchers mitigate hydrolysis of the 1,2,4-oxadiazole ring during storage?
Answer:
- Storage Conditions : Lyophilize and store under argon at –20°C to prevent moisture ingress .
- Stabilizers : Add 1% w/v trehalose to aqueous formulations, improving shelf life to 6 months .
Validation : Monitor via HPLC (retention time shift ≥0.5 min indicates degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
